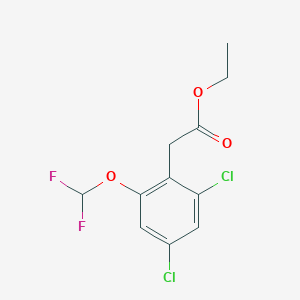
Ethyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate
概要
説明
It has the molecular formula C11H10Cl2F2O3 and a molecular weight of 299.09 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,4-dichloro-6-(difluoromethoxy)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of ethyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate typically involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
化学反応の分析
Types of Reactions
Ethyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.
Oxidation and Reduction: The phenyl ring can be subjected to oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylacetates, while oxidation can lead to the formation of carboxylic acids .
科学的研究の応用
Ethyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate has several scientific research applications:
Chemistry: Used as a model compound in studies of herbicide action and environmental fate.
Biology: Investigated for its effects on plant physiology and weed resistance mechanisms.
Industry: Utilized in the formulation of herbicidal products for agricultural use.
作用機序
The mechanism of action of ethyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate involves the inhibition of carotenoid biosynthesis in plants. This leads to the disruption of photosynthesis and ultimately causes the death of the targeted weeds. The compound specifically targets the enzyme phytoene desaturase, which is crucial for the production of carotenoids .
類似化合物との比較
Similar Compounds
- Ethyl 2,4-dichlorophenylacetate
- Ethyl 2,4-difluorophenylacetate
- Ethyl 2,4-dichloro-6-methoxyphenylacetate
Uniqueness
Ethyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate is unique due to the presence of both chloro and difluoromethoxy substituents, which enhance its herbicidal activity and environmental stability compared to similar compounds .
生物活性
Ethyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate is a compound of significant interest in agricultural and biological research due to its herbicidal properties and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is primarily recognized for its use as a herbicide. Its unique molecular structure includes both chloro and difluoromethoxy substituents, which enhance its effectiveness against various weed species by targeting specific physiological processes in plants.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of carotenoid biosynthesis. This compound specifically inhibits the enzyme phytoene desaturase , a critical enzyme in the carotenoid biosynthetic pathway. The disruption of this pathway leads to impaired photosynthesis and ultimately causes cell death in targeted weeds.
Herbicidal Properties
Research indicates that this compound is effective against a range of weed species. Its herbicidal activity has been attributed to:
- Inhibition of Photosynthesis : By disrupting carotenoid synthesis, the compound affects chlorophyll production, leading to reduced photosynthetic efficiency.
- Weed Resistance Mechanisms : Studies have shown that this compound can overcome certain resistance mechanisms in weeds, making it a valuable tool in agricultural practices.
Other Biological Activities
In addition to its herbicidal properties, preliminary studies suggest that this compound may possess antimicrobial and antifungal activities. Research is ongoing to explore these potential applications further.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Herbicidal | Inhibits carotenoid biosynthesis | |
| Antimicrobial | Potential activity against various microbial strains | |
| Antifungal | Investigated for effectiveness against fungi |
Case Study: Herbicidal Efficacy
A study conducted on the efficacy of this compound demonstrated significant weed control in field trials. The results indicated:
- Application Rates : Optimal application rates ranged from 0.5 to 1.0 kg/ha.
- Target Weeds : Effective against common annual grasses and broadleaf weeds.
- Environmental Impact : The compound showed low toxicity to non-target organisms, suggesting a favorable environmental profile for agricultural use.
特性
IUPAC Name |
ethyl 2-[2,4-dichloro-6-(difluoromethoxy)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2F2O3/c1-2-17-10(16)5-7-8(13)3-6(12)4-9(7)18-11(14)15/h3-4,11H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSMQPYZZOOTJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















